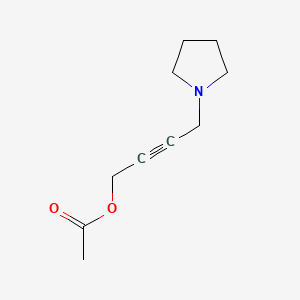![molecular formula C20H21N3O2 B14157803 N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide CAS No. 843618-14-4](/img/structure/B14157803.png)
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide is a complex organic compound with a unique structure that includes an ethyl group, a methylphenyl group, and an oxophthalazinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with hydrazine to form 4-methylphenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the oxophthalazinyl ring. The final step involves the reaction of this intermediate with N-ethylpropanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxophthalazinyl ring to a more reduced form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups.
Applications De Recherche Scientifique
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide
- N-ethyl-N-(3-methylphenyl)-3-phenylpropanamide
Uniqueness
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide is unique due to its specific structural features, including the oxophthalazinyl ring and the combination of ethyl and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
843618-14-4 |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-21-18(24)12-13-23-20(25)17-7-5-4-6-16(17)19(22-23)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Clé InChI |
RVXFVBGNYVYCSF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
Solubilité |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




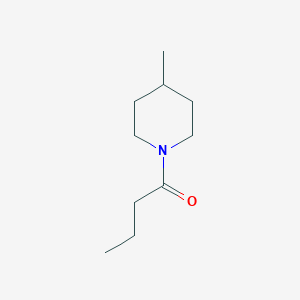
![2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol](/img/structure/B14157741.png)

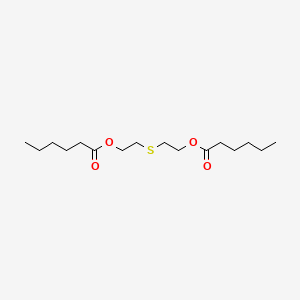
![hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14157752.png)
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B14157760.png)
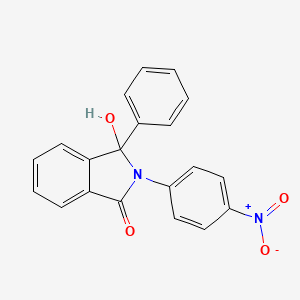
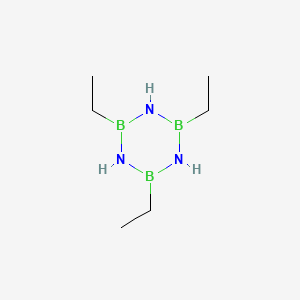
![7,9-dibromo-10a-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14157774.png)

![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14157807.png)
